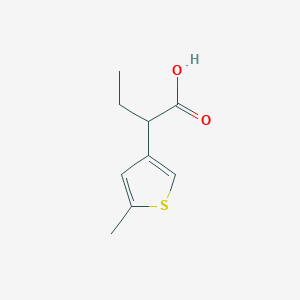

2-(5-Methylthiophen-3-yl)butanoic acid

Beschreibung

2-(5-Methylthiophen-3-yl)butanoic acid is a substituted butanoic acid derivative featuring a 5-methylthiophen-3-yl group attached to the α-carbon of the carboxylic acid backbone. Notably, commercial catalogs list this compound as discontinued, suggesting challenges in synthesis, stability, or market demand .

Eigenschaften

Molekularformel |

C9H12O2S |

|---|---|

Molekulargewicht |

184.26 g/mol |

IUPAC-Name |

2-(5-methylthiophen-3-yl)butanoic acid |

InChI |

InChI=1S/C9H12O2S/c1-3-8(9(10)11)7-4-6(2)12-5-7/h4-5,8H,3H2,1-2H3,(H,10,11) |

InChI-Schlüssel |

HFLYJKFHNIDXPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1=CSC(=C1)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-(5-Methylthiophen-3-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The preparation of boron reagents and their application in Suzuki–Miyaura coupling is well-documented .

Analyse Chemischer Reaktionen

2-(5-Methylthiophen-3-yl)butanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Thiophene derivatives are known to participate in various reactions due to the presence of the sulfur atom in the ring . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(5-Methylthiophen-3-yl)butanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, thiophene derivatives have been studied for their potential as anticancer and anti-inflammatory agents . In medicine, they are explored for their antimicrobial and antihypertensive properties . In industry, thiophene derivatives are used in the development of organic semiconductors and corrosion inhibitors .

Wirkmechanismus

The mechanism of action of 2-(5-Methylthiophen-3-yl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. Thiophene derivatives are known to modulate various biological activities, including enzyme inhibition and receptor binding . The specific molecular targets and pathways involved depend on the particular application and the structure of the thiophene derivative.

Vergleich Mit ähnlichen Verbindungen

Phenoxybutanoic Acids (e.g., MCPB, 2,4-DB)

- Structure: Phenoxy groups replace the thiophene moiety. Examples include MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) and 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid).

- Key Differences: The aromatic phenoxy group in these herbicides enhances affinity for plant auxin receptors, enabling herbicidal activity. In contrast, the thiophene ring in the target compound may alter electronic properties and bioavailability due to sulfur’s electronegativity and ring aromaticity .

Branched-Chain Butanoic Acids (e.g., 2-Methylbutyric Acid)

- Structure : A methyl branch at the α-carbon instead of a heterocyclic substituent.

- Key Differences: 2-Methylbutyric acid (CAS 116-53-0) is simpler in structure and primarily serves as an industrial intermediate under controlled conditions.

Heterocyclic-Substituted Butanoic Acids (e.g., Thiazolidinone Derivatives)

- Structure: Complex substituents like thiazolidinone or indole groups (e.g., 2-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid).

- Key Differences: These derivatives exhibit higher molecular weights (>330 g/mol) and functionalities tailored for drug discovery (e.g., enzyme inhibition).

Functional and Application-Based Comparison

Data Tables

Table 1: Structural and Commercial Comparison

Table 2: Functional Group Impact on Properties

| Substituent Type | Example Compound | Solubility (Predicted) | Bioactivity Potential |

|---|---|---|---|

| Thiophene | Target compound | Moderate (polar S) | Agrochemical/Pharma |

| Phenoxy | MCPB | Low (non-polar) | Herbicidal |

| Methyl Branch | 2-Methylbutyric acid | High (small molecule) | Industrial |

| Thiazolidinone | L333387 | Low (bulky) | Pharmaceutical |

Biologische Aktivität

2-(5-Methylthiophen-3-yl)butanoic acid is a compound of significant interest in biochemical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-(5-Methylthiophen-3-yl)butanoic acid features a butanoic acid backbone with a methyl-substituted thiophene ring. The molecular formula is C₁₁H₁₄O₂S, and it has a molecular weight of approximately 214.30 g/mol. The presence of the thiophene moiety enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of 2-(5-Methylthiophen-3-yl)butanoic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzymatic activity and influence key biological pathways, suggesting therapeutic applications in various conditions.

Biological Activities

Research indicates that 2-(5-Methylthiophen-3-yl)butanoic acid exhibits several notable biological activities:

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent in various models, potentially through the inhibition of pro-inflammatory cytokines.

- Antinociceptive Properties : Studies have indicated that it may reduce pain perception in animal models, suggesting its utility in pain management.

- Metabolic Pathway Modulation : The compound may influence metabolic pathways by interacting with specific enzymes involved in metabolism.

Data Table: Biological Activities Summary

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of 2-(5-Methylthiophen-3-yl)butanoic acid using a murine model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with the compound compared to controls.

Case Study 2: Antinociceptive Effects

In another study, the antinociceptive properties were assessed using the formalin test in rats. The administration of 2-(5-Methylthiophen-3-yl)butanoic acid resulted in a marked decrease in pain response during both the early and late phases of the test, indicating its dual action on nociceptive pathways.

Research Findings

Recent studies have elucidated the specific molecular targets for 2-(5-Methylthiophen-3-yl)butanoic acid:

- Enzyme Interactions : It has been shown to inhibit certain enzymes involved in inflammation and pain pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical for prostaglandin synthesis.

- Receptor Binding : Preliminary binding studies indicate that it may interact with GABA receptors, contributing to its analgesic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.